

beta-ethynylserine BONCAT alternative method

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: beta-Ethynylserine

CAS No.: 64918-85-0

Cat. No.: S600391

Get Quote

BONCAT, THRONCAT, and CENCAT at a Glance

The table below summarizes and compares the three key metabolic labeling methods discussed.

Feature	BONCAT (Traditional)	THRONCAT	CENCAT
Core Principle	Incorporates methionine analogs (e.g., AHA, HPG) into nascent proteins [1] [2]	Incorporates the threonine analog β-ethynylserine (βES) into nascent proteins [1] [3]	Uses βES incorporation to measure protein synthesis inhibition as a proxy for cellular metabolic activity [4] [5]
Primary Application	Visualization and enrichment of newly synthesized proteins [1]	Visualization and enrichment of newly synthesized proteins under native conditions [1] [3]	Immunometabolic profiling: determining cellular dependence on glucose and mitochondrial metabolism [4] [5]
Key Advantage	More stable labeling and less toxic than puromycin-based methods [5]	Efficient labeling in complete growth media; non-toxic; high incorporation rate [1] [3]	Enables metabolic analysis of complex, low-yield samples (e.g., tissue-resident immune cells) with single-cell resolution [4] [5]

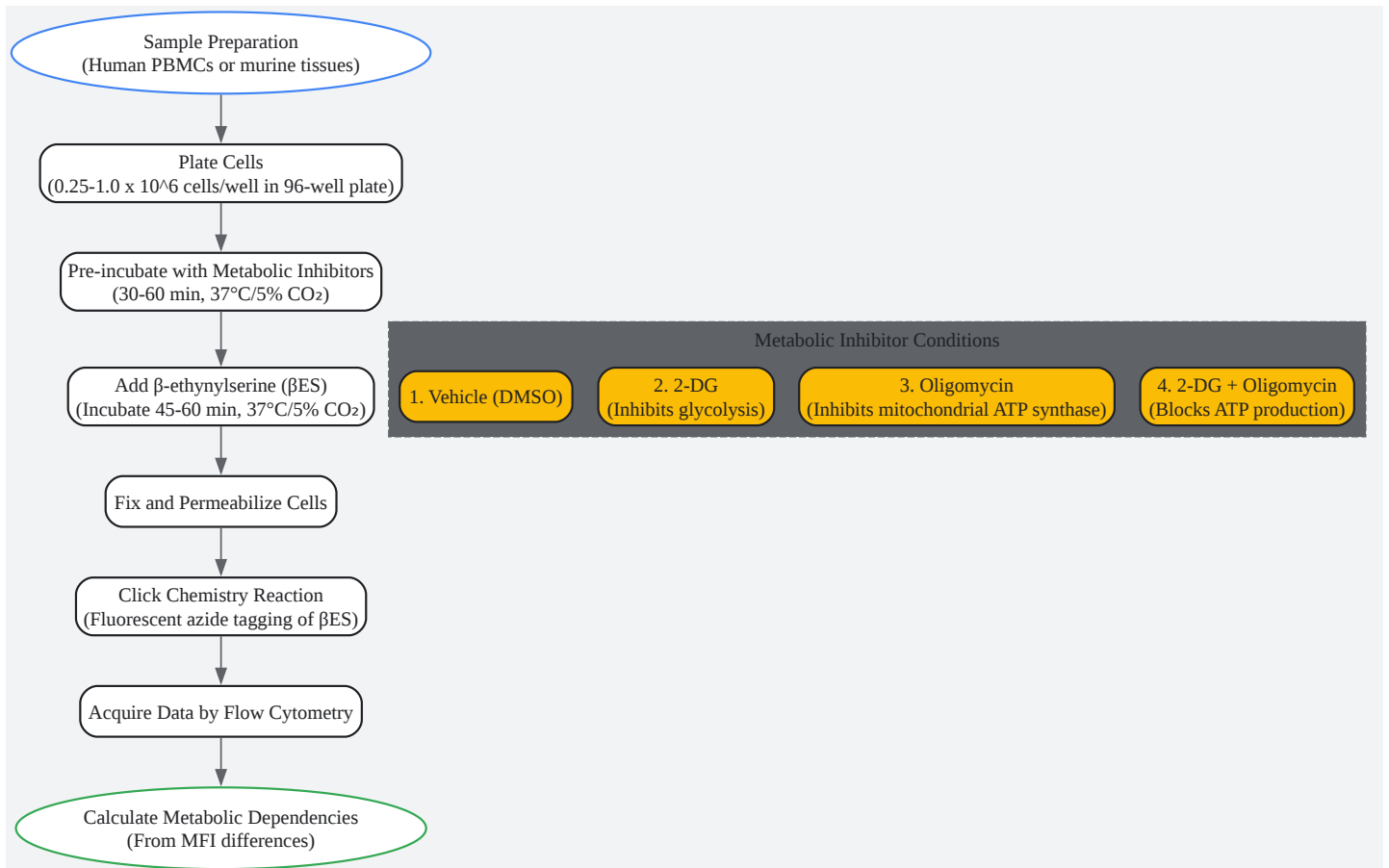
Feature	BONCAT (Traditional)	THRONCAT	CENCAT
Key Limitation	Requires methionine depletion for efficient labeling, perturbing native metabolism [1] [5]	The incorporation rate of β ES is lower than that of natural threonine (~1:40) [1] [3]	Requires flow cytometry expertise and optimization of inhibitor concentrations [4]
Quantitative Data	HPG (4 mM, 1h) in complete medium yields minimal incorporation in mammalian cells [1]	β ES (4 mM, 1h) in complete medium gives a ~200-fold increase in signal over background [1] [3]. Relative incorporation rate (β ES:Thr) is ~1:40 [1].	Reproduces known metabolic signatures of macrophage activation (e.g., increased glycolytic capacity after LPS/IFN γ stimulation) [5]

CENCAT Protocol for Immunometabolic Profiling

This protocol measures cellular metabolic dependencies by quantifying the inhibition of β ES-labeled protein synthesis in the presence of metabolic inhibitors [4] [5].

Workflow Overview

The following diagram illustrates the core procedural steps of the CENCAT assay.



[Click to download full resolution via product page](#)

Materials and Reagents

- **Cells:** Human PBMCs or murine tissue-derived immune cell suspensions [4].
- **Complete Medium:** Standard RPMI 1640 medium [4].
- **Metabolic Inhibitors:**
 - **2-Deoxy-D-glucose (2-DG):** A glucose analog that inhibits glycolysis. Prepare a stock solution (e.g., 500 mM) [4].
 - **Oligomycin:** An inhibitor of mitochondrial ATP synthase. Prepare a stock solution (e.g., 5 mM in DMSO) [4].
- **β -ethynylserine (β ES) Stock:** Prepare a concentrated solution in PBS or medium [4]. The final concentration can be optimized, with reported use in the mM range (e.g., 4 mM) [1] [5].
- **Click Chemistry Reagents:**
 - **Cu(II)SO₄** stock solution.
 - **THPTA** ligand stock (to reduce copper toxicity).
 - **Fluorescent Azide Probe** (e.g., AZDye Azide Plus).
 - **Freshly Prepared Sodium Ascorbate** (reducing agent).
- **Buffers:** Permeabilization buffer, FACS buffer (PBS with BSA/EDTA), and Click buffer [4].

Step-by-Step Procedure

- **Sample Preparation and Plating:**
 - Isolate your cells of interest (e.g., human PBMCs via Ficoll density centrifugation or immune cells from murine tissues) [4].
 - Count cells and plate them in a 96-well round-bottom plate. You will need a minimum of **four wells per replicate or condition** (one for each inhibitor condition: Vehicle, 2-DG, Oligomycin, and 2-DG+Oligomycin). A recommended range is **0.25-1.0 x 10⁶ cells per well** in 90 μ L of complete medium [4].
 - If studying activation, stimulate cells (e.g., with LPS or CD3/CD28 agonists) prior to the assay. For unstimulated cells, let them rest for 1 hour at 37°C/5% CO₂ to recover from isolation [4].
- **Metabolic Inhibition:**
 - Add the metabolic inhibitors to the respective wells. A typical pre-incubation time is **30-60 minutes** at 37°C/5% CO₂ [5].
 - Final inhibitor concentrations must be optimized for your cell type but are often in the range of:
 - **2-DG:** 25-100 mM [4].
 - **Oligomycin:** 1-5 μ M [4].

- **Pulse with β ES:**

- Add β ES directly to the wells. A final concentration of **1-4 mM** is effective in complete medium [1] [5].
- Incubate the plate for **45-60 minutes** at 37°C/5% CO₂ to allow for incorporation of β ES into newly synthesized proteins [4] [5].

- **Fixation and Permeabilization:**

- After the pulse, stop the reaction and fix the cells using formaldehyde (e.g., 4% for 20 minutes on ice) [4].
- Wash the cells with FACS buffer.
- Permeabilize the cells using a suitable permeabilization buffer (e.g., containing saponin) to allow the click chemistry reagents to access the intracellular proteins [4].

- **Click Chemistry Labeling:**

- Prepare the Click reaction mix in Click buffer. A typical 100 μ L reaction per well contains:
 - **100 μ M AZDye Azide Plus** [4].
 - **1 mM Cu(II)SO₄** [4].
 - **100 μ M THPTA** (pre-mixed with Cu(II)SO₄ for 10-30 minutes before use to form the active complex) [4].
 - **2.5-5 mM Sodium Ascorbate** (add fresh just before use) [4].
- Resuspend the fixed and permeabilized cell pellets in the Click reaction mix.
- Incubate for **30-60 minutes at room temperature** in the dark [4].
- Wash the cells twice with FACS buffer to remove unreacted dye.

- **Data Acquisition by Flow Cytometry:**

- Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
- The fluorescence intensity of the azide dye (e.g., in the APC channel) correlates with the amount of newly synthesized protein.

Data Analysis and Interpretation

The metabolic dependencies are calculated based on the reduction in protein synthesis (Mean Fluorescence Intensity, MFI) under the different inhibitor conditions [4] [5].

- **Glucose Dependence (%)** = $[(\text{MFI}_{\text{DMSO}} - \text{MFI}_{\text{2-DG}}) / (\text{MFI}_{\text{DMSO}} - \text{MFI}_{\text{2-DG+Oligomycin}})] \times 100$

- **Mitochondrial Dependence (%)** = $[(\text{MFI_DMSO} - \text{MFI_Oligomycin}) / (\text{MFI_DMSO} - \text{MFI_2-DG+Oligomycin})] \times 100$
- **Glycolytic Capacity (%)** = 100% - Mitochondrial Dependence
- **FAO/AAO Capacity (%)** = 100% - Glucose Dependence

Key Applications and Technical Notes

- **Profiling Complex Samples:** CENCAT has been successfully used to analyze the metabolism of immune cells from human peripheral blood and various murine tissues (spleen, liver, lungs, adipose tissue, etc.), revealing tissue-specific metabolic profiles driven by the microenvironment [4] [5].
- **Validated Workflow:** The method reproduces established metabolic signatures. For example, it correctly identifies the increased glycolytic capacity in classically activated (LPS/IFN γ) macrophages and the enhanced mitochondrial dependence in alternatively activated (IL-4) macrophages [5].
- **Critical Step Note:** When isolating cells from murine tissues, take care not to puncture blood vessels or the intestine during peritoneal lavage, as this can contaminate your sample [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. THRONCAT: metabolic labeling of newly synthesized proteins ... [pmc.ncbi.nlm.nih.gov]
2. Engineered Proteins and Materials Utilizing Residue ... [pmc.ncbi.nlm.nih.gov]
3. THRONCAT: metabolic labeling of newly synthesized ... [nature.com]
4. Protocol for measuring cellular energetics through ... [pmc.ncbi.nlm.nih.gov]
5. CENCAT enables immunometabolic profiling by measuring ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [beta-ethynylserine BONCAT alternative method]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b600391#beta-ethynylserine-boncat-alternative-method>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com